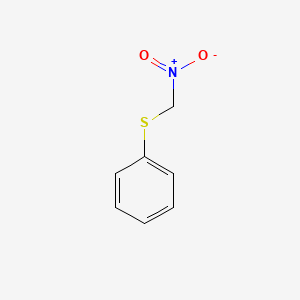

(PHENYLTHIO)NITROMETHANE

描述

Significance of Sulfur-Containing Nitroalkanes in Organic Chemistry

Sulfur-containing nitroalkanes represent a powerful class of compounds in the synthetic chemist's toolkit. The presence of both a sulfur atom and a nitro group on the same carbon framework imparts a unique reactivity profile. The nitro group, being one of the strongest electron-withdrawing groups, significantly increases the acidity of the α-protons, making these compounds readily accessible carbanion precursors. acs.orgsci-hub.se This facilitates their participation in a variety of carbon-carbon bond-forming reactions, such as aldol-type condensations (Henry reaction) and Michael additions. psu.eduresearchgate.netacs.org

The sulfur moiety, typically a phenylthio group, provides further stability to the adjacent carbanion through d-orbital participation or polarizability effects. acs.org Moreover, the sulfur group can be easily transformed into other functionalities or can be removed reductively, offering a pathway to products that are free of the original activating groups. oup.com This dual functionality allows these reagents to act as "masked" carbonyls or other synthons. nih.govresearchgate.net The ability to replace the activated nitro group with a phenylthio group, and subsequently use this functionality for further synthesis, highlights the value of these compounds in constructing complex molecules from simple primary nitroalkanes. oup.com

Overview of (Phenylthio)nitromethane as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₇H₇NO₂S, is a prime exemplar of the synthetic utility of sulfur-containing nitroalkanes. guidechem.com It is typically synthesized through the reaction of phenylsulfenyl chloride with the sodium salt of nitromethane (B149229). orgsyn.org Although it can slowly decompose at room temperature, it can be stored for extended periods in a freezer at -25°C. orgsyn.org

The versatility of this compound stems from its ability to act as a precursor to a variety of important chemical structures. It serves as a convenient reagent for the synthesis of derivatives of 3-methylfuran (B129892) and for the preparation of bicyclic β-lactams from monocyclic precursors. orgsyn.orgorgsyn.orgresearchgate.net One of its most notable applications is in the homologation of aldehydes to generate α-substituted S-phenyl thioesters. lookchem.comrsc.orgrsc.org This transformation typically involves the initial reaction of an aldehyde with this compound to form a nitroalkene intermediate, which can then react with various nucleophiles. rsc.orgrsc.org Subsequent ozonolysis yields the desired α-substituted thioester. rsc.org These thioesters are themselves valuable intermediates, for instance, in the synthesis of natural products like polyoxin (B77205) C. acs.org

The compound's reactivity has been harnessed in the annulation of β-lactams, a key process in the synthesis of carbapenam (B8450946) and oxapenam frameworks found in many antibiotics. researchgate.net This wide range of applications underscores the role of this compound as a multifaceted and powerful tool in the arsenal (B13267) of organic synthesis.

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂S | guidechem.com |

| Molecular Weight | 169.2 g/mol | guidechem.com |

| Appearance | Pale-yellow to orange-red oil | orgsyn.org |

| Boiling Point | 85–95°C at 0.05 mm Hg | orgsyn.org |

| ¹H NMR (CDCl₃, 90 MHz) | δ: 5.45 (s, 2H, CH₂), 7.25–7.5 (m, 5H, aromatic) | orgsyn.orgorgsyn.org |

| IR (film) cm⁻¹ | 1550 (s, NO₂), 1355 (s, NO₂) | orgsyn.orgorgsyn.org |

| pKa (Predicted) | 7.26 ± 0.29 | guidechem.com |

Table 2: Selected Synthetic Applications of this compound

| Application | Reaction Summary | Product Class | Reference(s) |

| Thioester Synthesis | Reaction with aldehydes, followed by dehydration and nucleophilic addition/ozonolysis. | α-Substituted S-phenyl thioesters | lookchem.comrsc.orgrsc.org |

| Furan Synthesis | Used as a reagent for the synthesis of 3-methylfuran derivatives. | Substituted Furans | orgsyn.orgorgsyn.org |

| β-Lactam Annulation | Condensation with β-lactam aldehydes followed by cyclization. | Bicyclic β-Lactams (Carbapenams, Oxapenams) | orgsyn.orgresearchgate.net |

| Natural Product Synthesis | Key intermediate in the total synthesis of complex molecules. | Polyoxin C | acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nitromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGUOMBYPKDBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474015 | |

| Record name | Benzene, [(nitromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60595-16-6 | |

| Record name | Benzene, [(nitromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenylthio Nitromethane

Established Preparative Routes

Several established methods for the synthesis of (phenylthio)nitromethane have been reported in the chemical literature. These routes offer different strategies for the formation of the key carbon-sulfur and carbon-nitrogen bonds within the target molecule.

Adaptations of Seebach's Procedure

A frequently cited method for preparing this compound is an adaptation of a procedure originally developed by Seebach. orgsyn.orgorgsyn.org This approach is noted for its convenience, particularly for large-scale preparations. orgsyn.org The core of this synthesis involves the reaction of a nitromethane (B149229) salt with a phenylsulfenylating agent.

The process begins with the formation of sodium nitromethylate, which is typically generated in situ by treating nitromethane with a sodium alkoxide, such as sodium ethoxide in absolute ethanol (B145695). orgsyn.org It is important to handle the resulting sodium nitromethylate as a slurry, as it is explosive when dry. orgsyn.org This salt is then reacted with phenylsulfenyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is rapid, indicated by a color change from deep red to yellow, and yields this compound after an aqueous workup and extraction. orgsyn.orgorgsyn.org The crude product, an orange-red oil, can often be used directly, or it can be purified by distillation under reduced pressure to yield a pale-yellow oil. orgsyn.org

Synthesis via Nitration of (Phenylthio)acetic Acid Dianion

An alternative pathway to this compound involves the nitration of the dianion derived from (phenylthio)acetic acid. orgsyn.orgorgsyn.org This method, while effective, is considered less convenient for large-scale synthesis compared to the adapted Seebach procedure. orgsyn.org The reaction starts with the deprotonation of (phenylthio)acetic acid using a strong base to form the dianion, which is then quenched with a nitrating agent to introduce the nitro group, ultimately forming the desired product.

Preparation from Ethyl Nitroacetate (B1208598) and N-(Phenylthio)morpholine

This compound can also be synthesized from the reaction of ethyl nitroacetate with N-(phenylthio)morpholine. orgsyn.orgorgsyn.orgutk.edu This procedure involves stirring the two reagents in a solvent such as dichloromethane. utk.edu Following the reaction period, the solvent is removed under reduced pressure to yield the product. utk.edu This method provides an alternative route that avoids the use of the more reactive phenylsulfenyl chloride.

Multi-Step Synthesis from Phenylsulfenyl Chloride and Nitromethane Precursors

A detailed, multi-step synthesis provides a robust route to this compound, starting from more basic precursors. This method first involves the preparation of phenylsulfenyl chloride.

Step 1: Preparation of Phenylsulfenyl Chloride Phenylsulfenyl chloride is synthesized by reacting thiophenol with sulfuryl chloride. orgsyn.orgorgsyn.org The reaction is typically carried out in an inert solvent like pentane (B18724) at a reduced temperature (0°C). orgsyn.org A small amount of a base, such as triethylamine, may be added. orgsyn.org After the addition of sulfuryl chloride, the reaction mixture is allowed to warm to room temperature. orgsyn.org The solvent and any excess sulfuryl chloride are then removed under reduced pressure, and the resulting phenylsulfenyl chloride is purified by distillation to yield a blood-red liquid. orgsyn.orgorgsyn.org Due to its instability in the presence of moisture, phenylsulfenyl chloride should be handled and stored under a dry, inert atmosphere like nitrogen. orgsyn.orgorgsyn.org

Step 2: Reaction with Sodium Nitromethanate The second stage involves the reaction of the freshly prepared phenylsulfenyl chloride with the sodium salt of nitromethane. orgsyn.org Nitromethane is first deprotonated with sodium ethoxide in ethanol to form a slurry of sodium nitromethanate. orgsyn.org This slurry is then added to a solution of phenylsulfenyl chloride in dry tetrahydrofuran (THF). orgsyn.org The reaction proceeds quickly to form this compound. orgsyn.org

Table 1: Reagents and Conditions for Phenylsulfenyl Chloride Synthesis

| Starting Material | Reagent | Solvent | Temperature | Reported Yield |

|---|

Table 2: Reagents and Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product Yield (Crude) | Product Yield (Purified) |

|---|

Optimization of Reaction Conditions and Yields

Purification of the crude product is another critical step. While the crude orange-red oil is suitable for many applications, distillation under high vacuum (e.g., 0.05 mm Hg) is necessary for obtaining high-purity, pale-yellow this compound. orgsyn.org It is noted that a sufficiently powerful vacuum pump is required to maintain a pressure of at least 0.10 mm Hg, as extensive decomposition can occur at higher pressures. orgsyn.org

For long-term viability, storage conditions are important. This compound decomposes slowly at room temperature, but it can be stored with minimal degradation in a freezer at -25°C. orgsyn.org

The choice of solvent can also be a critical parameter in related synthetic procedures. In reactions involving the replacement of a nitro group with a phenylthio group, polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPT), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) have been shown to be effective, with HMPT providing the best results. oup.com This suggests that solvent choice is a key factor to consider when optimizing syntheses involving phenylthio-substituted compounds.

Fundamental Reactivity and Mechanistic Investigations of Phenylthio Nitromethane

Acidity and Carbanion Chemistry

The presence of both a phenylthio (PhS) group and a nitro (NO₂) group on the same carbon atom creates a unique electronic environment that significantly impacts its acidic properties and the stability of the resulting conjugate base. Research indicates that (phenylthio)nitromethane is approximately 4 pKa units more acidic than nitromethane (B149229) in solvents like water or aqueous dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net This notable increase in acidity highlights the potent acidifying effect of having a thio substituent in the α-position to the nitro-activated carbon acid. acs.orgresearchgate.net

The kinetics of proton transfer from a carbon acid to a base are often analyzed using the Brønsted equation, which relates the rate constant of the reaction to the acid dissociation constant (pKa). A key parameter derived from such studies is the intrinsic rate constant (kₒ), which represents the rate constant for the reaction when the change in Gibbs free energy is zero (ΔG°=0), or when the pKa of the acid equals the pKa of the conjugate acid of the base. It is a measure of the intrinsic barrier of the reaction, reflecting the electronic and structural reorganization required during proton transfer.

Kinetic studies on the deprotonation of this compound by various amine bases have been conducted in both water and a 90% DMSO-10% water mixture. acs.org These investigations revealed that the intrinsic rate constants (log kₒ) for this compound are substantially higher than those for other comparable nitroalkanes, such as 1-nitro-2-phenylethane. acs.org This finding is significant because it suggests that the factors stabilizing the fully formed carbanion are already strongly expressed in the transition state of the proton transfer reaction. acs.orgresearchgate.net

The enhanced acidity of this compound and the high intrinsic rate of its deprotonation point to significant stabilization of its conjugate base, the α-phenylthio nitromethane carbanion. For years, several interpretations have been proposed to explain the stabilizing effect of an adjacent sulfur atom on a carbanion. acs.orgresearchgate.net These include the polarizability of sulfur, d-p π-resonance involving sulfur's d-orbitals, and negative hyperconjugation. acs.orgresearchgate.net By analyzing how these factors affect the intrinsic rate constants, researchers have been able to distinguish between their relative contributions. acs.orgresearchgate.net

Polarizability refers to the ease with which the electron cloud of an atom or group can be distorted by an external electric field, such as that of a nearby charge. The sulfur atom is known to be highly polarizable. The analysis of proton transfer kinetics for this compound strongly suggests that the polarizability of the phenylthio group is a dominant factor in stabilizing the carbanion. acs.org This stabilization is already present in the transition state for proton transfer, which lowers the intrinsic barrier and leads to the observed high intrinsic rate constant. acs.orgtuni.fi The inductive effect of the PhS group also contributes to this stabilization. acs.org

A classical explanation for sulfur's stabilizing effect was the concept of d-p π-resonance, where the negative charge of the carbanion is delocalized into the vacant d-orbitals of the adjacent sulfur atom. However, this mechanism has been a subject of debate, and more recent findings suggest its role is minimal. tuni.fi In the case of the α-phenylthio nitromethane carbanion, the kinetic data, particularly the high intrinsic rate constant, is not consistent with significant resonance stabilization. acs.org Resonance stabilization tends to develop late along the reaction coordinate, which typically results in lower, not higher, intrinsic rates. sit.edu.cn Therefore, it is concluded that d-p π-resonance plays a minor role, if any, in stabilizing this carbanion. acs.org

Negative hyperconjugation is a stereoelectronic effect involving the delocalization of a lone pair of electrons (or a carbanionic lone pair) into an adjacent antibonding (σ) orbital. rsc.org For the α-phenylthio nitromethane carbanion, this would involve the interaction of the carbanionic lone pair with the σ orbital of the C-S bond. While negative hyperconjugation is a recognized stabilizing interaction in many systems, detailed analysis of the intrinsic rate constants for proton transfer from this compound indicates that its contribution to the stabilization of the transition state and the carbanion is insignificant compared to the effects of polarizability and induction. acs.orgacs.org

Stabilization of the α-Phenylthio Nitromethane Carbanion

Nucleophilic Character of the this compound Anion

Deprotonation of this compound generates the corresponding nitronate anion. This anion is a soft, stabilized carbanion that exhibits significant nucleophilic character. nih.govuni-regensburg.de Its utility as a nucleophile is well-documented in organic synthesis, where it serves as a versatile building block for forming new carbon-carbon bonds.

The this compound anion can be used as a nucleophile in reactions with various electrophiles. scispace.com For instance, it readily adds to aldehydes in a reaction analogous to the Henry (nitroaldol) reaction. researchgate.net This reactivity allows for the synthesis of β-hydroxynitro sulfides, which are valuable synthetic intermediates. The reaction demonstrates the anion's capacity to act as an effective acyl anion equivalent, enabling the preparation of α-substituted S-phenyl thioesters. scispace.com The nucleophilic nature of radicals and anions stabilized by adjacent sulfur atoms is a recurring theme in organic chemistry, and the this compound anion is a prime example of this principle. nih.govuni-regensburg.de

Condensation Reactions with Aldehydes (Nitroaldol Type)

This compound serves as a valuable reagent in nitroaldol (Henry) reactions, where its carbanion, generated by a base, undergoes a condensation reaction with aldehydes to form β-hydroxynitro-sulfides. acs.org This reaction is a cornerstone for carbon-carbon bond formation. acs.org A significant application of this methodology is demonstrated in the total synthesis of Polyoxin (B77205) C, a member of the polyoxin family of antifungal antibiotics. scispace.com

In this synthesis, the lithium nitronate of this compound reacts with a protected ribose-derived aldehyde. scispace.com This key step establishes a new carbon-carbon bond and sets the stereochemistry for the subsequent transformations. The resulting adduct contains the necessary functionalities for elaboration into the final complex target molecule. scispace.comnih.gov Historically, this compound has been widely utilized in carbonyl additions and alkylations. ucla.edu

The general scheme for the Henry reaction involves the deprotonation of the α-carbon of the nitroalkane to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. acs.org

Michael Addition Reactions

The conjugate base of this compound is an effective nucleophile in Michael addition reactions. This reactivity has been harnessed in synthetic strategies, for instance, in the preparation of 3-(nitromethyl)cyclohexenone from 2-cyclohexenone. ucla.edu In this process, the nitronate of this compound adds to the enone in a conjugate fashion to yield the Michael adduct. ucla.edu

This reaction proved to be the first documented use of this compound to install a nitromethyl group at the β-position of an enone system. ucla.edu The subsequent oxidation of the resulting adduct to the corresponding sulfoxide, followed by thermal elimination, provides the target β-nitromethyl enone. ucla.edu This two-step sequence highlights the utility of this compound as a synthetic equivalent for a nitromethyl anion in conjugate additions. ucla.edu

Table 1: Michael Addition of this compound with Subsequent Transformation

| Entry | Michael Acceptor | Product of Addition | Final Product after Oxidation/Elimination | Ref |

|---|---|---|---|---|

| 1 | 2-Cyclohexenone | 3-((Nitro)(phenylthio)methyl)cyclohexan-1-one | 2-(Nitromethyl)cyclohex-2-en-1-one | ucla.edu |

Reactions with Electrophilic Species

The carbanion generated from this compound reacts with a variety of electrophiles beyond simple aldehydes and Michael acceptors. Its utility extends to reactions with acylating agents, such as acylimidazoles, to produce α-nitro ketones. researchgate.net For instance, the sodium salt of nitromethane has been shown to react with acylimidazoles to give α-nitro ketones in good yields (80-85%). researchgate.net While this example uses nitromethane, the principle applies to its phenylthio derivative, which provides a route to α-nitro-α-phenylthio ketones.

Furthermore, research has shown the generation of a sulfur-functionalized nitrile oxide, (phenylthio)acetonitrile (B1359783) oxide, which undergoes cycloaddition reactions with electrophilic olefins and acetylenes. oup.com The resulting sulfur-stabilized carbanions can then react with other electrophiles like aldehydes and alkyl halides. oup.com

In some cases, the electrophilic species can be more complex. For example, the conjugate base of 3-(nitromethyl)cyclohexenone, itself prepared from this compound, has been reacted with the quinone naphthazarin, leading to unexpected [5+2] and [3+2] quinone annulations. ucla.edu

Transformations Involving the Nitro Group

Replacement of the Activated Nitro Group by a Phenylthio Moiety

A significant transformation involving the nitro group is its replacement by a phenylthio moiety. This reaction is particularly effective when the nitro group is activated by an adjacent electron-withdrawing group, such as a carbonyl, alkoxycarbonyl, or phenyl group. The process allows for the conversion of primary nitro compounds into α-phenylthio ketones, α-phenylthio carboxylic esters, and α-phenylthio alkylbenzenes via a two-step sequence: activation (e.g., acylation) followed by substitution.

The reaction is typically carried out by treating the activated nitro compound with either benzenethiol (B1682325) under neutral conditions or its potassium salt (potassium thiophenolate) under basic conditions. For substrates like α-nitro ketones, which are sensitive to nucleophilic cleavage, neutral conditions using benzenethiol and a radical initiator like azobisisobutyronitrile (AIBN) are preferred.

Table 2: Replacement of Activated Nitro Group with Phenylthio Group under Neutral Conditions

| Substrate (α-Nitro Ketone) | Product (α-Phenylthio Ketone) | Yield (%) | Ref |

|---|---|---|---|

| 2-Nitro-1-phenylethan-1-one | 1-Phenyl-2-(phenylthio)ethan-1-one | 81 | |

| 1-Nitro-3-phenylpropan-2-one | 1-Phenyl-3-(phenylthio)propan-2-one | 72 | |

| 2-Nitrocyclohexan-1-one | 2-(Phenylthio)cyclohexan-1-one | 85 |

Electron Transfer Mechanisms

The replacement of the activated nitro group by a phenylthio group is understood to proceed via an electron transfer mechanism. This type of reaction is often classified as an SRN1 (substitution, radical-nucleophilic, unimolecular) process. The mechanism involves a radical chain sequence initiated by the transfer of an electron to the nitro compound, leading to the formation of a radical anion.

This radical anion then expels the nitrite (B80452) anion to form a carbon-centered radical. The carbon radical is subsequently trapped by the phenylthio nucleophile (PhS⁻), generating the radical anion of the product. Finally, a single electron transfer from this species to a molecule of the starting nitro compound regenerates the initial radical anion and yields the final product, thus propagating the chain. The requirement of a radical initiator like AIBN under neutral conditions further supports the operation of a radical-based mechanism.

Solvent Effects on Reactivity

The efficiency and rate of the nitro group replacement reaction are significantly influenced by the choice of solvent. Polar aprotic solvents are generally found to be most effective for this transformation.

Experimental studies have shown a clear trend in reaction rates and yields depending on the solvent used. Hexamethylphosphoramide (B148902) (HMPT) provides the best results, followed by dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The reaction proceeds very poorly or not at all in nonpolar solvents like benzene. This indicates that solvents capable of solvating the ionic intermediates and facilitating the electron transfer steps are crucial for the success of the reaction.

Table 3: Effect of Solvent on the Yield of Phenylthioether Product

| Solvent | Yield (%) | Relative Rate | Ref |

|---|---|---|---|

| HMPT | Best | HMPT > DMSO > DMF >> Benzene | |

| DMSO | Good | HMPT > DMSO > DMF >> Benzene | |

| DMF | Moderate | HMPT > DMSO > DMF >> Benzene | |

| Benzene | Poor/No Reaction | HMPT > DMSO > DMF >> Benzene |

Mechanistic Studies of Related Sulfur-Containing Nitro Compounds

The reactivity of this compound is informed by mechanistic studies on a variety of related sulfur-containing nitro compounds. These investigations reveal key electronic and structural factors that govern their behavior in different chemical transformations. Research into analogous α-nitro sulfides, β-chlorothioethers with nitro substituents, and α-nitro sulfones provides a framework for understanding the probable reaction pathways of this compound.

Mechanistic insights have been derived from studies on rearrangement, reduction, and substitution reactions. The interplay between the electron-withdrawing nitro group and the sulfur atom is central to the reactivity of these molecules. For instance, the reduction of nitro groups can be achieved using various sulfide (B99878) reagents, a process known as the Zinin reduction, which is broadly applicable to nitroarenes and has mechanistic relevance for other nitro compounds. sioc-journal.cn

Investigations into the rearrangement of β-chlorothioethers have demonstrated the influence of substituents on the phenylthio group on reaction rates. The introduction of a p-nitro substituent, for example, has a measurable effect on the rate of rearrangement, indicating that the transition state is polarized. cdnsciencepub.com In these studies, the rearrangement of 2β-Chloro-3α-(phenylthio)-5α-cholestane derivatives was examined, showing a dependence on solvent polarity and the electronic nature of the substituent on the aromatic ring. cdnsciencepub.com

The rates of rearrangement for p-substituted 2β-Chloro-3α-(phenylthio)-5α-cholestane highlight the electronic effects transmitted through the sulfur atom.

Table 1: Rate of Rearrangement of Substituted β-Chlorothioethers at 60°C

| Compound | Solvent | Rate Constant (k) | Relative Rate |

| 2β-Chloro-3α-(p-methoxyphenylthio)-5α-cholestane | Nitromethane-chloroform (3:2) | 4.5 x 10⁻⁴ | 3.0 |

| 2β-Chloro-3α-(phenylthio)-5α-cholestane | Decalin | 8.5 x 10⁻⁶ (at 110°C) | 1.00 |

| 2β-Chloro-3α-(p-nitrophenylthio)-5α-cholestane | Butanol | - | 0.11 |

| Data sourced from a study on the mechanism of the diaxial → diequatorial rearrangement of β-chlorothioethers. cdnsciencepub.com |

Furthermore, mechanistic studies on the reductive functionalization of nitro compounds using iron(salen) complexes have identified the formation of key intermediates. acs.org These studies, employing techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, suggest a mechanism that proceeds through a nitroso intermediate and involves an on-cycle iron hydride species. acs.org This pathway provides a plausible model for the reduction of the nitro group in compounds like this compound.

The reduction of nitroaromatics, a related and widely studied process, is understood to proceed through different pathways depending on the conditions. The Haber mechanism, for example, proposes two routes: a direct route via a phenylhydroxylamine intermediate and an indirect route involving the condensation of intermediates to form azoxybenzene, which is then reduced. rsc.org More recent studies on gold-catalyzed systems suggest a pathway where the nitroaromatic is reduced to a nitrosobenzene (B162901) compound, then to phenylhydroxylamine, and finally to aniline. rsc.org

Substitution reactions involving related α-nitro sulfones have been shown to proceed through radical anion intermediates. acs.org This mechanism, known as the SRN1 reaction, is relevant for understanding potential substitution pathways at the carbon bearing the nitro and phenylthio groups.

Finally, the thermal decomposition of related compounds offers clues into potential degradation pathways. While this compound itself is known to decompose slowly at room temperature and more rapidly upon distillation at reduced pressures, detailed mechanistic studies on its thermal breakdown are not widely published. orgsyn.org However, studies on the thermal decomposition of nitromethane show that the initial step can be either an intermolecular proton transfer or C-N bond scission, depending on the temperature, leading to a cascade of further reactions. icders.orgnih.gov

Strategic Applications of Phenylthio Nitromethane in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds

The ability of (phenylthio)nitromethane to act as a stabilized carbanion precursor under basic conditions, coupled with the synthetic versatility of the nitro and phenylthio functionalities, has led to the development of several important carbon-carbon bond-forming reactions.

Synthesis of α-Substituted Phenylthio Esters via Aldehyde Homologation

A significant application of this compound is the one-carbon homologation of aldehydes to produce α-substituted S-phenyl thioesters. orgsyn.org This transformation proceeds through a sequence of reactions starting with the condensation of an aldehyde with this compound.

The initial step involves the base-catalyzed condensation of an aldehyde with this compound to form a nitroalkene intermediate. rsc.orgmdma.ch Subsequent reaction of this intermediate with various nucleophiles, followed by ozonolysis, yields the desired α-substituted S-phenyl thioesters. rsc.org This method is particularly useful for introducing a variety of substituents at the α-position.

The reaction of acetaldehyde (B116499) and isobutyraldehyde (B47883) with this compound, followed by treatment with methanesulfonyl chloride, affords (Z)-nitroalkenes. These intermediates can then react with a range of nucleophiles. Subsequent ozonolysis of the resulting products provides the corresponding α-substituted S-phenyl thioesters in moderate to good yields. rsc.org

Table 1: Synthesis of α-Substituted S-Phenyl Thioesters from Aldehydes

| Aldehyde | Nucleophile (Nu) | Product | Yield (%) |

| Acetaldehyde | Sodium methoxide | S-Phenyl 2-methoxypropanethioate | 79 |

| Acetaldehyde | Sodium isopropoxide | S-Phenyl 2-isopropoxypropanethioate | 71 |

| Acetaldehyde | Potassium phthalimide | S-Phenyl 2-phthalimidopropanethioate | 65 |

| Isobutyraldehyde | Sodium methoxide | S-Phenyl 2-methoxy-3-methylbutanethioate | 75 |

This methodology has also been extended to the synthesis of more complex molecules, such as the total synthesis of Polyoxin (B77205) C, a member of the polyoxin family of antifungal antibiotics. acs.org

Formation of Nitroalkenes, Including (Z)-Nitroalkenes

The dehydration of the initial nitroaldol adducts formed from the reaction of aldehydes with this compound provides a reliable route to 1-nitro-1-phenylthioalkenes. mdma.ch The stereochemistry of the resulting nitroalkene can often be controlled to favor the (Z)-isomer. For instance, the reaction of acetaldehyde or isobutyraldehyde with this compound using potassium tert-butoxide as a base, followed by dehydration with methanesulfonyl chloride and triethylamine, yields the corresponding (Z)-1-phenylthio-1-nitroalkenes. rsc.org

These nitroalkenes are valuable intermediates in their own right, serving as Michael acceptors and precursors for a variety of other functional groups. mdma.ch For example, they can be used in the synthesis of β-lactams and other heterocyclic systems. researchgate.net

A general procedure for the synthesis of (Z)-1-nitro-1-phenylthioalkenes involves the condensation of this compound with aldehydes using potassium t-butoxide as a catalyst. mdma.ch

Table 2: Synthesis of (Z)-1-Phenylthio-1-nitroalkenes

| Aldehyde | Product | Yield (%) |

| Acetaldehyde | (Z)-1-Nitro-1-phenylthiopropene | 80 |

| Propanal | (Z)-1-Nitro-1-phenylthiobutene | 85 |

| Butanal | (Z)-1-Nitro-1-phenylthiopentene | 82 |

Preparation of α-Phenylthio Ketones and Carboxylic Esters

This compound is also a key reagent in the synthesis of α-phenylthio ketones. One notable method involves the ring expansion of cyclic ketones. The reaction of the lithium derivative of this compound with cyclic ketones, followed by an aluminum chloride-mediated denitration, leads to the formation of ring-expanded α-phenylthio ketones. researchgate.net

Furthermore, the nitro group in primary nitro compounds can be replaced by a phenylthio group through a reaction with benzenethiol (B1682325) or its potassium salt. This electron-transfer reaction is applicable to the synthesis of α-phenylthio ketones and α-phenylthio carboxylic esters from the corresponding primary nitro compounds. researchgate.net

Generation of α-Phenylthio Alkylbenzenes

The same electron-transfer reaction methodology used for the synthesis of α-phenylthio ketones and carboxylic esters can be applied to the preparation of α-phenylthio alkylbenzenes from primary nitro compounds. researchgate.net This reaction involves the substitution of the nitro group with a phenylthio group, providing a direct route to this class of compounds.

Synthesis of β-Phenylthio-α,β-unsaturated Aldehydes and Dienes

A method for the synthesis of 4-nitro-1-phenylthiopenta-1,3-diene has been developed, which involves the nitro-aldol reaction of (E)-3-phenylthiopropenal with nitroethane as a key step. rsc.org The resulting nitro diene can be further functionalized. This sequence demonstrates the utility of this compound derivatives in building more complex conjugated systems. The synthesis of β-phenylthio-α,β-unsaturated aldehydes can be achieved through various synthetic routes, often involving the manipulation of functional groups in precursors derived from reactions with reagents like methoxy(phenylthio)methyllithium. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

This compound has proven to be a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds, most notably β-lactams.

The annulation of monocyclic β-lactam aldehydes using this compound provides an efficient route to bicyclic β-lactam frameworks. researchgate.netacs.org These structures are core components of many important antibiotics. The process involves the condensation of the β-lactam aldehyde with this compound to form a (Z)-nitroalkene, which then undergoes cyclization. researchgate.net This strategy has been successfully employed in the construction of carbapenam (B8450946), carbacepham, oxapenam, and oxacephem frameworks. researchgate.net

Beyond β-lactams, the generation of (phenylthio)acetonitrile (B1359783) oxide from this compound has been reported. This nitrile oxide undergoes cycloaddition reactions with olefins and acetylenes to produce 3-(phenylthiomethyl)-2-isoxazolines and -isoxazoles, respectively. researchgate.net

Annulation Strategies for β-Lactam Frameworks

This compound is a key reagent in novel annulation strategies for building upon existing β-lactam rings to create complex bicyclic structures. The general methodology involves the condensation of an N-silylated monocyclic β-lactam aldehyde with this compound. This initial reaction forms aldol-type adducts, which are then dehydrated to yield (Z)-nitroalkene intermediates.

The pivotal step in the annulation is the subsequent intramolecular cyclization of these nitroalkene precursors. Triggered by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride, the cyclization proceeds, and a final ozonolysis step cleaves the resulting intermediate to furnish the bicyclic β-lactam framework. sit.edu.cnrsc.org This sequence establishes this compound as a reliable reagent for constructing fused ring systems common in many antibiotic families. sit.edu.cn

Preparation of Carbapenam, Carbacepham, Oxapenam, and Oxacephem Structures

The annulation strategy employing this compound has proven exceptionally effective for the synthesis of several classes of bicyclic β-lactam antibiotics and their analogs. scispace.com These frameworks are the core structures of many potent antibiotics and β-lactamase inhibitors. The versatility of this method allows for the construction of various ring sizes and heteroatom-containing systems by starting with appropriately substituted monocyclic β-lactams. sit.edu.cnresearchgate.net

The process has been successfully applied to produce the following bicyclic frameworks:

Carbapenam and Carbacepham: These all-carbon bicyclic systems are formed from the corresponding monocyclic β-lactam aldehydes. sit.edu.cn

Oxapenam and Oxacephem: By using monocyclic β-lactams containing an oxygen atom in the side chain, this method provides access to oxapenam and oxacephem structures, which are core components of antibiotics like clavulanic acid. sit.edu.cnrsc.org

The table below summarizes the bicyclic structures synthesized using this methodology from various monocyclic β-lactam aldehydes.

| Starting Material (Monocyclic β-Lactam Aldehyde) | Key Reagent | Bicyclic Product Framework | Reference |

| N-Silylated 4-formyl-2-azetidinone derivatives | This compound | Carbapenam, Carbacepham | sit.edu.cn |

| N-Silylated 4-formyl-2-azetidinone derivatives with oxygenated side chains | This compound | Oxapenam, Oxacephem | sit.edu.cnrsc.org |

Role in Total Synthesis Methodologies

Beyond its use in β-lactam chemistry, this compound plays a crucial role in broader total synthesis strategies, particularly where the controlled addition of a single carbon unit is required.

Stereospecific 1-Carbon Homologation of Aldehydes

A homologation reaction is a process that extends a carbon chain by a single, repeating unit, typically a methylene (B1212753) (-CH₂) group. uniroma1.it this compound serves as an effective reagent for the one-carbon homologation of aldehydes, transforming them into more complex functional groups. rsc.orgresearchgate.net This transformation is particularly valuable in total synthesis, where building molecular complexity in a controlled and stereospecific manner is paramount. The reaction of an aldehyde with this compound introduces a functionalized one-carbon unit (CH(SPh)NO₂) that can be further elaborated. A prime example of this strategy is its application in the synthesis of the polyoxin family of antibiotics, where an aldehyde is stereospecifically converted into a higher amino acid. researchgate.net

Application in Polyoxin C Total Synthesis

The total synthesis of Polyoxin C, a pyrimidine (B1678525) nucleoside antibiotic, provides a clear demonstration of the utility of this compound. researchgate.netmdpi.com In a key step of this synthesis, the reagent is condensed with a chiral sugar-derived aldehyde, methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside. researchgate.netresearchgate.net This reaction proceeds to form a (Z)-nitro olefin intermediate.

The subsequent steps involve the addition of potassium trimethylsilanoate to the nitro olefin, followed by ozonolysis. This sequence yields a crucial α-hydroxy thioester with excellent diastereoselectivity (a ratio of approximately 20:1). researchgate.net This high degree of stereocontrol is critical for the successful synthesis of the natural product. The resulting α-hydroxy thioester is then converted through several steps, including the introduction of an azide (B81097) group and base incorporation, into Polyoxin C. researchgate.netresearchgate.net This methodology highlights the reagent's ability to facilitate complex, stereocontrolled transformations essential for natural product synthesis. researchgate.net

| Step | Reactants | Key Reagent/Condition | Product | Significance | Reference |

| 1 | Methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside | This compound | (Z)-nitro olefin | Introduction of the C1 unit | researchgate.netresearchgate.net |

| 2 | (Z)-nitro olefin | 1. Potassium trimethylsilanoate 2. Ozonolysis | α-hydroxy thioester | Stereospecific formation of the hydroxyl center | researchgate.net |

| 3 | α-hydroxy thioester | Multiple steps (via azide intermediate) | Polyoxin C | Completion of the target molecule | researchgate.net |

Other Synthetic Utilities in Organic Transformations

The utility of this compound extends to other valuable synthetic transformations beyond the construction of β-lactams and the homologation of aldehydes.

One significant application is in the preparation of α-substituted S-phenyl thioesters. The reaction of aldehydes with this compound under basic conditions, followed by treatment with mesyl chloride, generates (Z)-nitroalkenes. These intermediates can be further transformed into a variety of α-substituted thioesters, which are themselves versatile building blocks in organic synthesis. sit.edu.cn

Furthermore, this compound serves as a precursor for generating sulfur-functionalized 1,3-dipoles. Specifically, it can be used to generate (phenylthio)acetonitrile oxide. This reactive intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These cycloadditions provide a direct route to highly functionalized five-membered heterocyclic compounds, including 3-(phenylthiomethyl)-2-isoxazolines and the corresponding isoxazoles. researchgate.net Such heterocycles are prevalent motifs in medicinal chemistry and natural products.

Computational and Theoretical Chemical Perspectives on Phenylthio Nitromethane

Quantum Chemical Investigations of Electronic Structure and Carbanion Stability

(Phenylthio)nitromethane, with the chemical formula C7H7NO2S, has been a subject of interest in computational chemistry due to the intriguing effects of the sulfur atom on the acidity and stability of the adjacent carbanion. acs.orgguidechem.com Quantum chemical investigations have been pivotal in understanding the electronic structure of this molecule and the nature of carbanion stabilization.

The presence of the phenylthio group significantly enhances the acidity of the α-carbon, making this compound approximately as acidic as 1-nitro-2-phenylethane and about 4 pKa units more acidic than nitromethane (B149229) in aqueous solutions. acs.orgresearchgate.net Theoretical studies have explored various interpretations for this acidifying effect, including d-p π-resonance, polarizability, and negative hyperconjugation. acs.orgresearchgate.net While older theories often invoked d-orbital conjugation, modern quantum chemical studies on related α-thiocarbanions suggest that d-orbital involvement is not a significant factor. acs.org Instead, negative hyperconjugation, an interaction between the carbanionic lone pair and the antibonding orbital of the adjacent C-S bond, is considered a key contributor to the stability of the carbanion. acs.orgacs.org

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic properties of this compound and its corresponding carbanion. acs.org These calculations can predict molecular geometries, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic structure. researchgate.netnih.gov For instance, the calculated pKa of this compound is approximately 7.26, which is a testament to the predictive power of these theoretical models. guidechem.com

The stability of the carbanion formed upon deprotonation of this compound is a central focus of these investigations. acs.org Theoretical models help to dissect the contributions of resonance stabilization from the nitro group and the electronic effects of the phenylthio substituent. acs.org The delocalization of the negative charge over the nitro group is a primary stabilizing factor, common to nitroalkanes. acs.org However, the additional stabilization provided by the sulfur atom is what distinguishes its chemistry. acs.orgacs.org

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO2S | guidechem.com |

| Molecular Weight | 169.2 g/mol | guidechem.com |

| Predicted pKa | 7.26 ± 0.29 | guidechem.com |

| Topological Polar Surface Area | 71.1 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Modeling of Proton Transfer Reaction Mechanisms

The study of proton transfer reactions involving this compound provides deep insights into its kinetic acidity and the factors governing carbanion stability. acs.org Computational modeling is an essential tool for elucidating the mechanisms of these reactions. arabjchem.orgfrontiersin.org Theoretical studies have focused on the intrinsic rate constants of proton transfer as a means to differentiate between the various proposed mechanisms of carbanion stabilization by the adjacent sulfur atom. acs.orgresearchgate.net

By modeling the transition state of the proton transfer, researchers can analyze the geometric and electronic features that influence the reaction barrier. acs.org The assumption is that the factors stabilizing the transition state are similar to those that stabilize the carbanion product. acs.orgresearchgate.net Ab initio and DFT calculations can be used to map the potential energy surface for the proton transfer reaction, identifying the minimum energy path and the structure of the transition state. arabjchem.orgchemrxiv.org For related nitroalkanes, studies have shown that the initial step can be an intermolecular double-proton transfer, a mechanism revealed through first-principles molecular dynamics simulations. arabjchem.org

The solvent plays a crucial role in proton transfer reactions, and computational models often incorporate solvent effects, for instance, by using a polarizable continuum model (PCM). frontiersin.org The difference in acidity and kinetic behavior of this compound in water versus dimethyl sulfoxide (B87167) (DMSO) highlights the importance of solvent-solute interactions. acs.org Theoretical calculations on similar systems have shown that the mechanism of proton transfer, whether concerted or stepwise, can be highly dependent on the solvent environment. frontiersin.org

In the context of this compound, computational studies can help to understand the role of the phenylthio group in modulating the energy barrier of the proton transfer. acs.org The interplay of resonance effects from the nitro group, inductive effects, and the specific contributions of the sulfur atom (polarizability and negative hyperconjugation) can be quantitatively assessed through these models. acs.orgacs.org

Table 2: Key Concepts in Modeling Proton Transfer of this compound

| Concept | Description | Relevance |

| Intrinsic Rate Constant (k_o) | The rate constant when the reaction is thermodynamically neutral (ΔG° = 0). | Used to probe transition state stabilization effects, independent of the overall thermodynamics of the reaction. acs.orgresearchgate.net |

| Transition State Theory | A theory that describes reaction rates by examining the properties of the activated complex or transition state. | Allows for the calculation of activation energies and understanding of the factors that stabilize the transition state. acs.org |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Helps to visualize the reaction pathway, locate transition states, and determine reaction mechanisms (e.g., concerted vs. stepwise). frontiersin.org |

| Solvent Effects | The influence of the solvent on the reaction rate and mechanism. | Crucial for accurately modeling reactions in solution, as solvent can stabilize charged species and influence transition state energies. acs.orgfrontiersin.org |

Theoretical Descriptors of Reactivity in Synthetic Processes

Theoretical descriptors derived from quantum chemical calculations serve as powerful tools to predict and rationalize the reactivity of molecules like this compound in various synthetic transformations. acs.orgsci-hub.ru These descriptors provide quantitative measures of a molecule's electronic and structural properties, which can then be correlated with its chemical behavior.

For carbon acids, DFT studies have successfully correlated aqueous pKa values with a set of theoretical descriptors, including the heat of reaction for deprotonation. acs.org This demonstrates the potential to predict the acidity and, by extension, the ease of carbanion formation from this compound under different conditions. The reactivity of the carbanion as a nucleophile is central to its synthetic utility. researchgate.net

Key theoretical descriptors relevant to the reactivity of this compound include:

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) of the carbanion is related to its nucleophilicity, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the neutral molecule relates to its electrophilicity and susceptibility to nucleophilic attack. nih.gov

Electrostatic Potential (ESP): The ESP map indicates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This can predict how this compound and its carbanion will interact with other reagents.

Atomic Charges: Calculated atomic charges can pinpoint the most nucleophilic or electrophilic atoms within the molecule, guiding predictions about regioselectivity in reactions.

Reaction Enthalpies (ΔH_r): Calculating the enthalpy change for a proposed reaction step can predict its thermodynamic feasibility.

These descriptors are not only useful for predicting reactivity in known reaction types but also for understanding reaction mechanisms and predicting the formation of potential side products. sit.edu.cn For instance, in the context of its use in β-lactam annulation, theoretical modeling could help to understand the stereochemical outcome and the factors influencing the efficiency of the cyclization steps. researchgate.net By providing a quantitative basis for reactivity, computational chemistry complements experimental studies and aids in the rational design of synthetic routes involving this compound.

常见问题

Basic: What synthetic methodologies are optimal for preparing (phenylthio)nitromethane, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitromethane derivatives can be synthesized by reacting phenylthiol with chloronitromethane under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Temperature : Reactions often proceed at 0–5°C initially, followed by gradual heating (e.g., 90°C) to drive completion .

- Purification : Recrystallization using ethanol/water mixtures yields high-purity products (70–80% yield) .

Optimization requires iterative testing of stoichiometry, solvent polarity, and reaction duration.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Structural confirmation relies on:

- Infrared (IR) spectroscopy : Detect S–C and N=O stretches (e.g., ~1350 cm⁻¹ for nitro groups) .

- ¹H-NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and nitromethane-related peaks (δ 4.5–5.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Chromatographic purity analysis (e.g., HPLC with UV detection) is recommended for quantifying impurities .

Advanced: How can ionic dissociation behavior of this compound in solution be studied experimentally?

Answer:

Conductivity measurements via Shedlovsky plots (as applied to nitromethane solutions) are effective. This involves:

- Probe chambers : Use Type A chambers to measure electrolyte conductivity at varying dilutions (e.g., down to 2×10⁻⁴ M) .

- Data analysis : Plot log(Λ) vs. √c to assess dissociation constants and ion-pair formation .

Calibration with reference electrolytes (e.g., Bu₄NBr) ensures accuracy .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (accounting for solvent models like PCM).

- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation) that may obscure spectral assignments .

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: What experimental designs are suitable for studying the thermal stability and decomposition pathways of this compound?

Answer:

- Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating (e.g., 25–400°C at 10°C/min).

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events (e.g., decomposition peaks).

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products .

Include inert and oxidative atmospheres to assess environmental stability.

Basic: What statistical frameworks are essential for validating experimental data on this compound?

Answer:

- Replication : Perform triplicate measurements to calculate mean ± standard deviation (SD) .

- Hypothesis testing : Use t-tests or ANOVA for comparing groups (e.g., reaction yields under different conditions).

- Error propagation : Apply formulas to quantify uncertainty in derived parameters (e.g., purity calculations) .

Advanced: How can researchers design kinetic studies to elucidate reaction mechanisms involving this compound?

Answer:

- Pseudo-first-order conditions : Fix excess reactant concentrations (e.g., [phenylthiol] ≫ [nitromethane]).

- Time-resolved spectroscopy : Monitor intermediate formation (e.g., UV-Vis at λ_max for nitro intermediates).

- Arrhenius analysis : Measure rate constants at multiple temperatures to calculate activation energy .

Basic: What are the best practices for ensuring reproducibility in synthesizing and testing this compound derivatives?

Answer:

- Detailed protocols : Document solvent batches, reagent purity, and equipment calibration.

- Negative controls : Include reactions without catalysts or reagents to identify side pathways.

- Open data : Share raw spectra and chromatograms in supplementary materials .

Advanced: How can computational chemistry complement experimental studies on this compound’s electronic properties?

Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity (e.g., nucleophilic attack sites).

- Solvent modeling : Use COSMO-RS to simulate solvation effects on stability .

- MD simulations : Explore conformational dynamics in solution (e.g., nitro group rotation barriers) .

Advanced: What strategies mitigate challenges in correlating this compound’s structure with its physicochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。